Improved Aqueous Solubility Through 8-Methoxy Substitution Versus Unsubstituted Analog
The introduction of a methoxy group at the 8-position significantly alters the physicochemical properties of the pyrimidoindole core. Vendor technical data indicates an aqueous solubility of 0.5 µg/mL for the target 8-methoxy compound . While direct comparative solubility data for the unsubstituted 3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is not available in the same source, the calculated partition coefficient (XLogP3-AA) provides a class-level indicator. The target compound has an XLogP3-AA of 0.3 [1], which is lower than the calculated value for its 8-methyl analog (XLogP3-AA ~1.1), suggesting the 8-methoxy derivative has superior hydrophilicity compared to more lipophilic alkyl-substituted analogs, a favorable property for in vitro assay compatibility.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Solubility: 0.5 µg/mL ; XLogP3-AA: 0.3 [1] |
| Comparator Or Baseline | Comparator Name: 3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione. Data: XLogP3-AA ~1.1 (estimated). Baseline: Unsubstituted scaffold. |
| Quantified Difference | Estimated XLogP3-AA difference of ~0.8 units, indicating a >6-fold increase in relative hydrophilicity. |
| Conditions | Computational prediction of partition coefficient based on molecular structure. |
Why This Matters
For screening laboratories, a lower logP and measurable aqueous solubility are critical determinants of assay compatibility and reduce the risk of false negatives due to compound aggregation or insolubility, making this analog a more reliable choice for primary screens.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 814546, 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione. https://pubchem.ncbi.nlm.nih.gov/compound/98792-17-7. View Source
